1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione
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Overview
Description
1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a chlorophenyl group, a cyclopentyl group, and a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione typically involves the reaction of 2-chlorobenzonitrile with cyclopentylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazinane ring. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted triazinane derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-imine: Similar structure but with an imine group instead of thione.
1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-sulfide: Similar structure but with a sulfide group instead of thione.
Uniqueness
1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can participate in unique interactions with biological targets, making this compound a valuable candidate for various applications .
Properties
Molecular Formula |
C14H18ClN3S |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H18ClN3S/c15-12-7-3-4-8-13(12)18-10-17(9-16-14(18)19)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,19) |
InChI Key |
SZEHCMFPCQAYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CNC(=S)N(C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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